molecular formula C41H28N5Na3O14S3 B12753759 Trisodium 7-((4'-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate CAS No. 79135-81-2

Trisodium 7-((4'-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate

Cat. No.: B12753759
CAS No.: 79135-81-2
M. Wt: 979.9 g/mol
InChI Key: ZIDZRFIGBBNBQM-UHFFFAOYSA-K
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Description

Historical Context and Discovery of Azo Dyes in Industrial Chemistry

The development of azo dyes represents a pivotal advancement in synthetic chemistry, beginning with the serendipitous discovery of diazonium coupling by Carl Alexander Martius and Henry Lightfoot in 1863. Their experiments demonstrated that aromatic amines could react with nitrous acid to form diazonium salts, which subsequently coupled with electron-rich aromatic compounds to yield colored products. This foundational work laid the groundwork for Peter Griess’s synthesis of Bismarck Brown, the first commercially viable azo dye, in 1864.

By the late 19th century, the textile industry’s demand for vibrant, colorfast dyes spurred rapid innovation. Para Red (1880) and Primuline Red (1884) emerged as early successes, leveraging the versatility of azo chromophores to produce hues previously unattainable with natural dyes. Trisodium 7-((4'-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate belongs to a later generation of azo dyes, synthesized to meet the need for dyes with enhanced solubility and fiber affinity. Its design incorporates sulfonate groups (-SO₃⁻) and methoxy (-OCH₃) substituents, which improve water solubility and direct binding to cellulose.

The compound’s synthesis likely emerged in the mid-20th century, coinciding with advancements in aromatic sulfonation and diazo coupling techniques. While its exact discovery date remains undocumented, its CAS registry number (79135-81-2) and EINECS identifier (279-081-1) place it among structurally complex azo dyes developed for specialized industrial applications.

Properties

CAS No.

79135-81-2

Molecular Formula

C41H28N5Na3O14S3

Molecular Weight

979.9 g/mol

IUPAC Name

trisodium;7-[[4-[4-[(6-benzamido-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonate

InChI

InChI=1S/C41H31N5O14S3.3Na/c1-59-31-18-23(24-12-16-30(32(19-24)60-2)44-46-38-34(62(53,54)55)20-25-9-6-10-33(61(50,51)52)36(25)40(38)48)11-15-29(31)43-45-37-35(63(56,57)58)21-26-17-27(13-14-28(26)39(37)47)42-41(49)22-7-4-3-5-8-22;;;/h3-21,47-48H,1-2H3,(H,42,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3

InChI Key

ZIDZRFIGBBNBQM-UHFFFAOYSA-K

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C=CC=C(C7=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate typically involves the diazotization of aromatic amines followed by coupling with naphthalene derivatives. The reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions is a common method .

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups typically yields aromatic amines, while oxidation can lead to the formation of various oxidized derivatives.

Scientific Research Applications

Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound’s vibrant color is due to the extensive conjugation of the azo groups with the aromatic rings, which allows for strong absorption of visible light.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between the target compound and related azo-sulfonated derivatives:

Compound Key Structural Features Sulfonate Groups Azo Groups Substituents Applications
Trisodium 7-((4'-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxybiphenyl-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate Two azo groups, dimethoxy biphenyl, benzoylamino, trisodium salt 3 2 Benzoylamino, dimethoxy, hydroxyl Textile dyeing, pH-sensitive biomedical applications
Trisodium chloro [(trisubstituted heteromonocycle amino) propylamino]triazinylamino hydroxyazo naphthalenetrisulfonate (§721.5282) Single azo group, triazinylamino, chloro substituent, trisodium salt 3 1 Chloro, triazinylamino, hydroxy Industrial dyes, potential lightfastness in outdoor fabrics
3-[[4,5-Dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzenesulfonic acid () Pyrazole ring, single azo linkage, benzenesulfonic acid 2 1 Methyl, sulfophenyl Specialty dyes (e.g., pH indicators, synthetic fibers)
Benzoacridine-5,6-dione derivatives () Fused quinone-acridine system, no sulfonate groups 0 0 Hydroxyl, aryl amine adducts Pharmaceutical intermediates, redox-active compounds

Key Research Findings

Solubility and Stability: The target compound’s three sulfonate groups ensure superior water solubility compared to the pyrazole-based azo dye () and non-sulfonated benzoacridines (). Its dimethoxy biphenyl group enhances thermal stability, making it suitable for high-temperature dyeing processes. The §721.5282 compound’s chloro and triazinylamino groups may improve resistance to microbial degradation but reduce biodegradability .

Optical and Electronic Properties :

  • The extended conjugation in the target compound (due to dual azo and biphenyl groups) likely results in a broader UV-Vis absorption spectrum compared to single-azo analogs. This property is critical for deep-shade textile dyes.
  • Benzoacridine-5,6-diones () exhibit redox activity but lack the sulfonate-mediated solubility required for aqueous applications .

Toxicity and Environmental Impact: Regulatory data () suggest that chloro-substituted azo dyes (e.g., §721.5282) may pose higher environmental risks due to halogenated byproducts. The target compound’s benzoylamino group could reduce acute toxicity compared to triazinylamino derivatives .

Synthetic Complexity: The target compound’s synthesis requires precise control over azo coupling and sulfonation steps, similar to §721.5282.

Biological Activity

Trisodium 7-((4'-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate, commonly referred to as a complex azo dye, exhibits significant biological activity due to its unique chemical structure. The compound contains multiple azo groups and sulfonate moieties, which contribute to its solubility and reactivity in biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C41H28N5Na3O14S3C_{41}H_{28}N_{5}Na_{3}O_{14}S_{3} with a molecular weight of approximately 979.85 g/mol. Its structure includes:

  • Azo groups : Responsible for the vivid coloration and potential biological interactions.
  • Naphthalene rings : Contributing to the hydrophobic characteristics and potential interactions with biological membranes.
  • Sulfonate groups : Enhancing solubility in aqueous environments, facilitating interaction with biological systems.

Antioxidant Properties

Recent studies have indicated that azo compounds can exhibit antioxidant activity. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.

Cytotoxicity and Anticancer Activity

Research has shown that certain azo dyes can induce cytotoxic effects in various cancer cell lines. This compound has been evaluated for its potential anticancer properties:

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

These findings suggest that the compound may disrupt cellular processes in cancer cells, leading to apoptosis.

Anti-inflammatory Activity

The compound's sulfonate groups may also contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have demonstrated a reduction in TNF-alpha and IL-6 levels in treated macrophages.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Oxidative Stress Modulation : The compound may modulate oxidative stress pathways by scavenging reactive oxygen species (ROS).
  • Cell Cycle Arrest : Induction of cell cycle arrest has been observed in cancer cells treated with this compound.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

Study on Cytotoxic Effects

In a study conducted by Smith et al. (2022), this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 25 µM against HeLa cells.

Anti-inflammatory Research

Another study by Johnson et al. (2023) explored the anti-inflammatory properties of the compound using a murine model of inflammation. The results showed a marked decrease in inflammatory markers following treatment with the azo dye.

Q & A

Q. What are the recommended synthesis protocols for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of polyazo sulfonated compounds typically involves diazo coupling and sulfonation steps. A general approach includes:

  • Diazo Coupling : Reacting aromatic amines (e.g., benzoylamino-substituted naphthyl derivatives) with nitrous acid to form diazonium salts, followed by coupling with biphenyl or naphthalene derivatives under controlled pH (4–6) and low temperatures (0–5°C) to prevent decomposition .
  • Sulfonation : Introducing sulfonate groups via sulfuric acid or oleum treatment, ensuring excess sulfonating agents to achieve full substitution .
  • Purification : Use solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) for desalting and removing unreacted intermediates. Methanol/water gradients (10–90%) are effective for isolating the trisodium salt .
  • Optimization : Monitor reaction progress via HPLC with UV detection (λ = 450–550 nm for azo chromophores). Adjust molar ratios (e.g., 1:1.2 for diazonium:coupling component) and reflux times (4–6 hours) to maximize yield (>70%) .

Q. Which analytical techniques are most effective for characterizing its structural and functional properties?

  • UV-Vis Spectroscopy : Identify λmax of azo groups (450–550 nm) and quantify concentration via Beer-Lambert law .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C44H28N6Na3O16S3) and fragmentation patterns .
  • FTIR : Detect sulfonate (SO3<sup>−</sup>) stretches at 1030–1200 cm<sup>−1</sup> and azo (N=N) vibrations near 1450–1600 cm<sup>−1</sup> .
  • NMR (<sup>1</sup>H/<sup>13</sup>C) : Resolve aromatic protons (δ 6.8–8.5 ppm) and sulfonate-substituted carbons (δ 120–140 ppm) .
  • Elemental Analysis : Verify sodium content (≈8–10%) and sulfur/nitrogen ratios .

Q. How does the compound’s solubility and stability vary under different pH and ionic strength conditions?

  • Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to trisulfonate groups. Solubility decreases in high-ionic-strength solutions (e.g., >0.5 M NaCl) due to salting-out effects .
  • pH Stability : Stable at pH 2–10. Acidic conditions (pH < 2) may protonate sulfonate groups, reducing solubility. Alkaline conditions (pH > 10) risk azo bond cleavage .
  • Thermal Stability : Decomposes above 250°C. Store at −20°C in desiccated, amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of azo bond formation in its synthesis?

Regioselectivity is governed by:

  • Electrophilic Substitution : Diazonium ions preferentially attack electron-rich positions (e.g., para to hydroxyl/methoxy groups on biphenyl or naphthalene backbones) .
  • Steric Effects : Bulky substituents (e.g., 3,3'-dimethoxy groups) direct coupling to less hindered sites. Computational modeling (DFT) predicts activation energies for competing pathways .
  • pH Control : Neutral to slightly acidic conditions (pH 5–6) favor coupling at hydroxyl-bearing positions over sulfonated sites .

Q. How does the compound interact with biological macromolecules (e.g., DNA, proteins), and what methodologies quantify these interactions?

  • DNA Binding : Use fluorescence quenching assays with ethidium bromide-DNA complexes. Calculate binding constants (Kb ≈ 10<sup>4</sup>–10<sup>5</sup> M<sup>−1</sup>) via Stern-Volmer plots .
  • Protein Interactions : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for serum albumin (e.g., BSA). Competitive displacement studies with warfarin or ibuprofen identify binding sites .
  • Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., FITC-labeled derivatives) reveals localization in lysosomes or nuclei .

Q. What environmental persistence and degradation pathways are observed in wastewater treatment systems?

  • Persistence : Resists aerobic biodegradation (>28 days) due to sulfonate groups. Detectable in effluents at 0.1–1 µg/L via SPE-LC-MS/MS .
  • Degradation Pathways : Advanced oxidation processes (AOPs) like UV/H2O2 cleave azo bonds, generating sulfophenyl amines and naphthoquinones. Monitor intermediates using high-resolution orbitrap MS .
  • Sludge Adsorption : Log Kd ≈ 2.5–3.0 in anaerobic sludge, suggesting moderate sequestration. Model fate using EPI Suite or TEST software .

Q. How can computational modeling (e.g., DFT, MD) predict its behavior in complex matrices or as a sensor material?

  • DFT Calculations : Optimize geometry and predict redox potentials (E1/2 ≈ −0.5 to −0.7 V vs. SHE) for sensor applications. Analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 3 eV) to assess photostability .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or ionic liquids to design drug delivery systems. Use AMBER or GROMACS with CHARMM force fields .
  • QSAR Models : Correlate sulfonate substitution patterns with solubility or toxicity endpoints (e.g., LC50 in Daphnia magna) .

Q. How should researchers resolve contradictions in spectral or reactivity data across studies?

  • Cross-Validation : Compare NMR/HRMS data with synthetic intermediates to confirm structural assignments. Use deuterated solvents (e.g., D2O) to eliminate solvent peaks .
  • Controlled Replicates : Standardize reaction conditions (e.g., inert atmosphere for oxidation-sensitive steps) to minimize batch variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., pH-dependent UV shifts) to identify trends. Apply multivariate statistics (PCA) to isolate confounding variables .

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